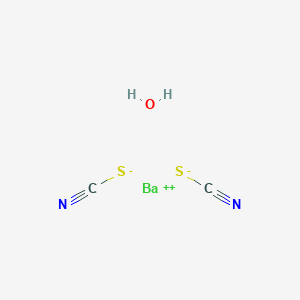
Barium thiocyanate hydrate
Descripción general
Descripción
Barium thiocyanate hydrate is a chemical compound with the formula Ba(SCN)₂·xH₂O. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its solubility in acetone, methanol, and ethanol, but it is insoluble in simple alkanes . This compound is used in various applications, including dyeing textiles and as an ingredient in some photographic solutions .
Métodos De Preparación
Barium thiocyanate hydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:
Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.
Formation of Barium Thiocyanate: The reaction between barium and thiocyanic acid results in the formation of barium thiocyanate.
Hydration: The resulting barium thiocyanate is then hydrated to form this compound.
Análisis De Reacciones Químicas
Barium thiocyanate hydrate undergoes various chemical reactions, including:
Endothermic Reactions: When mixed with ammonium thiocyanate, this compound undergoes an entropically driven endothermic reaction, producing barium thiocyanate, ammonia, and water. The reaction is as follows: [ \text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} + 2\text{NH}_4\text{SCN} \rightarrow \text{Ba(SCN)}_2 + 2\text{NH}_3 + 10\text{H}_2\text{O} ]
Coordination Reactions: Barium thiocyanate can react with ligands such as trans-1,2-bis(4-pyridyl)ethylene to form coordination polymers.
Aplicaciones Científicas De Investigación
Barium thiocyanate hydrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of barium thiocyanate hydrate involves its ability to form coordination complexes with various ligands. In coordination chemistry, barium thiocyanate can act as a ligand, binding to metal centers and forming stable complexes . The molecular targets and pathways involved in its biological activities are related to its thiocyanate group, which can interact with biological molecules and disrupt their functions .
Comparación Con Compuestos Similares
Barium thiocyanate hydrate can be compared with other thiocyanate compounds, such as:
Potassium Thiocyanate: Similar to barium thiocyanate, potassium thiocyanate is used in various chemical reactions and has applications in photography and dyeing.
Ammonium Thiocyanate: This compound is used in similar applications and undergoes similar chemical reactions, such as the endothermic reaction with barium hydroxide.
Lead(II) Thiocyanate: Another thiocyanate compound with similar properties and applications in coordination chemistry.
This compound is unique due to its specific solubility properties and its ability to form stable coordination complexes with various ligands .
Propiedades
IUPAC Name |
barium(2+);dithiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIMIEHGCRZMML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BaN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421966 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-43-7 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1623814.png)

